4-(Chloromethyl)-2-(4-methylphenyl)thiophene
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Overview
Description
4-(Chloromethyl)-2-(4-methylphenyl)thiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by a chloromethyl group at the 4-position and a 4-methylphenyl group at the 2-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(4-methylphenyl)thiophene typically involves the chloromethylation of 2-(4-methylphenyl)thiophene. One common method is the reaction of 2-(4-methylphenyl)thiophene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the thiophene ring to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and choice of catalyst. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-(4-methylphenyl)thiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the chloromethyl group or to modify the thiophene ring.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or primary amines in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products such as 4-(azidomethyl)-2-(4-methylphenyl)thiophene or 4-(thiomethyl)-2-(4-methylphenyl)thiophene.
Oxidation Reactions: Products such as this compound sulfoxide or sulfone.
Reduction Reactions: Products such as 2-(4-methylphenyl)thiophene or 4-(hydroxymethyl)-2-(4-methylphenyl)thiophene.
Scientific Research Applications
4-(Chloromethyl)-2-(4-methylphenyl)thiophene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(4-methylphenyl)thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as inhibition of enzyme activity or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-4-(4-methylphenyl)thiophene: Similar structure but with different substitution pattern on the thiophene ring.
4-(Bromomethyl)-2-(4-methylphenyl)thiophene: Similar structure but with a bromomethyl group instead of a chloromethyl group.
4-(Chloromethyl)-2-(4-methoxyphenyl)thiophene: Similar structure but with a methoxy group on the phenyl ring instead of a methyl group.
Uniqueness
4-(Chloromethyl)-2-(4-methylphenyl)thiophene is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of the chloromethyl group provides a versatile handle for further functionalization, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
649569-67-5 |
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Molecular Formula |
C12H11ClS |
Molecular Weight |
222.73 g/mol |
IUPAC Name |
4-(chloromethyl)-2-(4-methylphenyl)thiophene |
InChI |
InChI=1S/C12H11ClS/c1-9-2-4-11(5-3-9)12-6-10(7-13)8-14-12/h2-6,8H,7H2,1H3 |
InChI Key |
NTKMTEOYABMAIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CS2)CCl |
Origin of Product |
United States |
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